molecular formula C22H19FN6O B11183002 2-ethyl-3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-ethyl-3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11183002
M. Wt: 402.4 g/mol
InChI Key: IYEVJDOHNXURQD-UHFFFAOYSA-N
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Description

2-ethyl-3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound It features a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core, which is substituted with an ethyl group, a fluorophenyl group, and an imidazolyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves multiple steps, typically starting with the construction of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be employed to replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential bioactivity could be explored for the development of new pharmaceuticals, particularly in areas such as oncology and infectious diseases.

    Industry: Its unique properties might be leveraged in the development of new materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism by which 2-ethyl-3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, thereby modulating their activity. The compound’s structure suggests it could interact with various signaling pathways, potentially leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-3-(4-chlorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-ethyl-3-(4-methylphenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorophenyl group in 2-ethyl-3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C22H19FN6O

Molecular Weight

402.4 g/mol

IUPAC Name

4-ethyl-5-(4-fluorophenyl)-11-[2-(1H-imidazol-5-yl)ethyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C22H19FN6O/c1-2-18-20(14-3-5-15(23)6-4-14)21-25-12-17-19(29(21)27-18)8-10-28(22(17)30)9-7-16-11-24-13-26-16/h3-6,8,10-13H,2,7,9H2,1H3,(H,24,26)

InChI Key

IYEVJDOHNXURQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)CCC5=CN=CN5

Origin of Product

United States

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